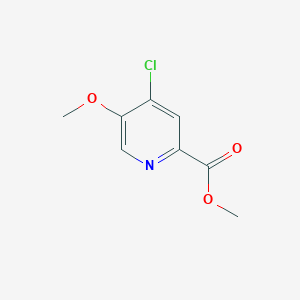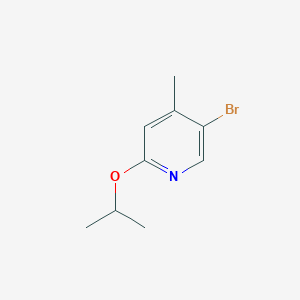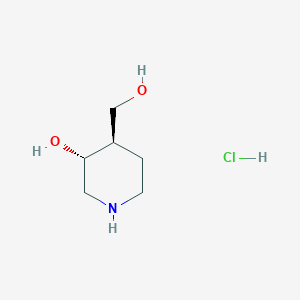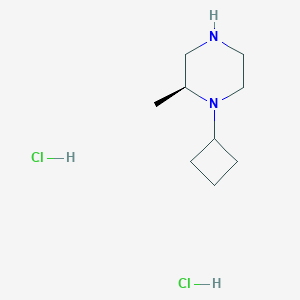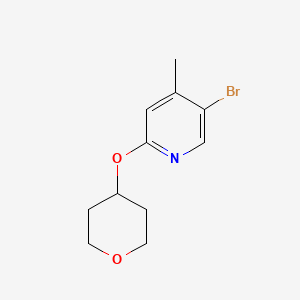
2-Amino-4-chloro-3-(trifluoromethyl)pyridine
説明
“2-Amino-4-chloro-3-(trifluoromethyl)pyridine” is a trifluoromethyl-substituted pyridine derivative . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests . Several of its derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-Amino-4-chloro-3-(trifluoromethyl)pyridine” consists of a pyridine core with an amino group, a chloro group, and a trifluoromethyl group attached to it .Chemical Reactions Analysis
“2-Amino-4-chloro-3-(trifluoromethyl)pyridine” acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical And Chemical Properties Analysis
“2-Amino-4-chloro-3-(trifluoromethyl)pyridine” has a melting point of 33-36°C and a boiling point of 274-276°C. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform. It has a density of 1.558 g/cm3 and a refractive index of 1.5.科学的研究の応用
Synthesis and Functionalization
A pivotal application of 2-Amino-4-chloro-3-(trifluoromethyl)pyridine in scientific research is its role in the synthesis and functionalization of pyridine derivatives. This compound has been utilized in the regioexhaustive functionalization process, where it is transformed into various carboxylic acids through selective deprotonation and carboxylation processes. These transformations are essential for creating structurally diverse pyridine compounds that could serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials (Cottet et al., 2004).
Novel Synthesis Strategies
Further, innovative strategies for synthesizing poly-substituted pyridines highlight the importance of 2-Amino-4-chloro-3-(trifluoromethyl)pyridine. A noteworthy method involves the C-F bond breaking of an anionically activated fluoroalkyl group, leading to the creation of 2,6-disubstituted 4-amino pyridines. This domino process, which operates under noble metal-free conditions, represents a significant advancement in pyridine synthesis, offering a sustainable and efficient pathway to a wide range of pyridine derivatives (Zixian Chen et al., 2010).
Catalytic Applications
The compound also finds utility in catalysis, where its derivatives participate in the aminomethylation reaction of ortho-pyridyl C-H bonds. This process, catalyzed by group 3 metal triamido complexes, underscores the versatility of pyridine derivatives in facilitating bond formations that are foundational for constructing complex organic molecules. Such catalytic activities are essential for developing new synthetic routes and for the modification of organic compounds in a variety of chemical research and industrial applications (Haruki Nagae et al., 2015).
Material Science
In material science, derivatives of 2-Amino-4-chloro-3-(trifluoromethyl)pyridine are instrumental in the synthesis of high-performance polymers. The incorporation of pyridine and fluorine moieties into polyimide frameworks, for example, results in materials with exceptional solubility, thermal stability, and mechanical properties. Such polymers are highly sought after in advanced technological applications, including electronics, coatings, and aerospace components, showcasing the compound's broad applicability beyond mere chemical synthesis (Shujiang Zhang et al., 2007).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
将来の方向性
The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . Future directions include finding alternative synthesis methods that are more efficient and economical, investigating the potential of ACTP in different fields of research, including pharmacology and material science, and developing methods to enhance the solubility of ACTP and increase its availability.
特性
IUPAC Name |
4-chloro-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTVQKKWZAYRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)
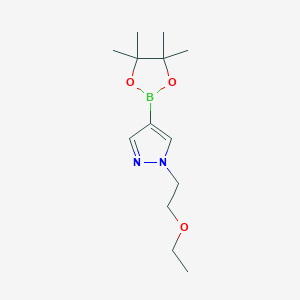

![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)

